molecular formula C7H7BN2O5 B561461 (3-Carbamoyl-5-nitrophenyl)boronic acid CAS No. 102170-51-4

(3-Carbamoyl-5-nitrophenyl)boronic acid

Cat. No. B561461
M. Wt: 209.952
InChI Key: XELWZRCEJDUTEC-UHFFFAOYSA-N
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Description

“(3-Carbamoyl-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 102170-51-4 . It has a molecular weight of 209.95 and its IUPAC name is 3-(aminocarbonyl)-5-nitrophenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids like “(3-Carbamoyl-5-nitrophenyl)boronic acid” often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : “(3-Carbamoyl-5-nitrophenyl)boronic acid” is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Copper-Catalyzed Arylation

  • Scientific Field : Organic Chemistry
  • Application Summary : “(3-Carbamoyl-5-nitrophenyl)boronic acid” can be used in copper-catalyzed arylation . This is a process where an aryl group is introduced to a molecule via the use of a copper catalyst .
  • Methods of Application : The specific methods of application would depend on the reaction conditions and the other reactants involved. Typically, this involves the use of a copper catalyst under controlled conditions .
  • Results or Outcomes : The outcome of this reaction is the formation of a new molecule with an added aryl group .

Oxidative Carbocyclization/Arylation

  • Scientific Field : Organic Chemistry
  • Application Summary : “(3-Carbamoyl-5-nitrophenyl)boronic acid” can be used in oxidative carbocyclization/arylation . This is a process where a carbocycle is formed along with the introduction of an aryl group .
  • Methods of Application : The specific methods of application would depend on the reaction conditions and the other reactants involved. Typically, this involves the use of an oxidizing agent under controlled conditions .
  • Results or Outcomes : The outcome of this reaction is the formation of a new molecule with a carbocycle and an added aryl group .

Addition to Arylpropargyl Alcohols

  • Scientific Field : Organic Chemistry
  • Application Summary : “(3-Carbamoyl-5-nitrophenyl)boronic acid” can be used in the addition to arylpropargyl alcohols . This is a process where an arylpropargyl alcohol group is introduced to a molecule .
  • Methods of Application : The specific methods of application would depend on the reaction conditions and the other reactants involved. Typically, this involves the use of an arylpropargyl alcohol under controlled conditions .
  • Results or Outcomes : The outcome of this reaction is the formation of a new molecule with an added arylpropargyl alcohol group .

Synthesis of Biologically Active Molecules

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “(3-Carbamoyl-5-nitrophenyl)boronic acid” can be used in the synthesis of biologically active molecules such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities .
  • Methods of Application : The specific methods of application would depend on the reaction conditions and the other reactants involved. Typically, this involves the use of a variety of other reagents and catalysts under controlled conditions .
  • Results or Outcomes : The outcome of this reaction is the formation of biologically active molecules that can have potential therapeutic applications .

properties

IUPAC Name

(3-carbamoyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWZRCEJDUTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657437
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Carbamoyl-5-nitrophenyl)boronic acid

CAS RN

102170-51-4
Record name B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Carbamoyl-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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